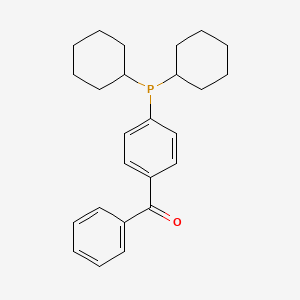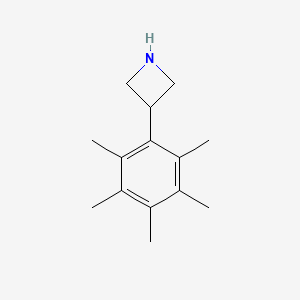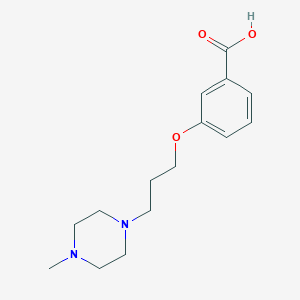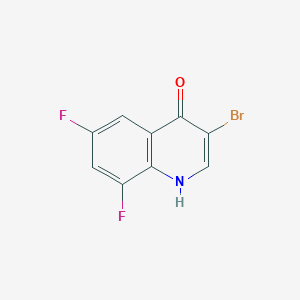![molecular formula C9H9BrN2O5 B13715197 Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate is an organic compound with the molecular formula C9H9BrN2O5. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate typically involves the reaction of 6-bromo-3-nitro-2-pyridinol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 6-bromo-3-amino-2-pyridinyl derivatives.
Hydrolysis: Formation of 6-bromo-3-nitro-2-pyridinylacetic acid and ethanol.
科学研究应用
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.
相似化合物的比较
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate can be compared with other similar compounds such as:
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate: Similar structure but with a methyl group at the 4-position.
Ethyl 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetate: Similar structure but with the bromine atom at the 5-position.
Ethyl 2-[(6-Bromo-2-nitro-3-pyridinyl)oxy]acetate: Similar structure but with different substitution patterns on the pyridine ring.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their molecular structures.
属性
分子式 |
C9H9BrN2O5 |
|---|---|
分子量 |
305.08 g/mol |
IUPAC 名称 |
ethyl 2-(6-bromo-3-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H9BrN2O5/c1-2-16-8(13)5-17-9-6(12(14)15)3-4-7(10)11-9/h3-4H,2,5H2,1H3 |
InChI 键 |
QJTFCDJBMBFKBQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(C=CC(=N1)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)







![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)



![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
